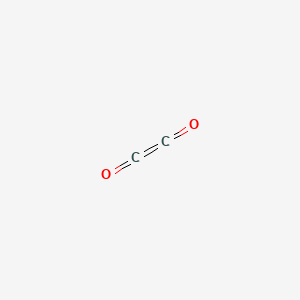

Ethene-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethene-1,2-dione, also known as ethylenedione, is a chemical compound with the formula C2O2. It is an oxide of carbon and can be described as the carbon-carbon covalent dimer of carbon monoxide. This compound is also referred to as dicarbon dioxide, carbon peroxide, or oxygen percarbide . This compound is a highly reactive and transient molecule, making it a subject of interest in theoretical and experimental chemistry.

Méthodes De Préparation

The synthesis of ethene-1,2-dione has been a challenging task for chemists. The existence of this compound was first suggested in 1913, but it eluded synthesis for over a century . In 2015, researchers reported the creation of this compound by using laser light to eject an electron from the corresponding stable singly-charged anion C2O2− . the reported spectrum was later found to match that of the oxyallyl diradical, formed by rearrangement or disproportionation under high-energy experimental conditions . Recent theoretical computations suggest that the in situ preparation and characterization of this compound may be possible through low-energy free-electron induced single-molecule engineering .

Analyse Des Réactions Chimiques

Ethene-1,2-dione undergoes various types of chemical reactions, including oxidation, reduction, and cycloaddition reactions. The compound can be described as a diradical with an electronic structure motif similar to the oxygen molecule . When distorted away from its equilibrium geometry, the potential surfaces of the triplet and singlet states intersect, allowing for intersystem crossing to the singlet state, which dissociates to two ground-state carbon monoxide molecules . The mono anion of this compound, OCCO−, and the dianion C2O2−2, called acetylenediolate, are both stable .

Applications De Recherche Scientifique

Ethene-1,2-dione has several scientific research applications, particularly in the fields of chemistry and materials science. One notable application is its use in the adsorption studies on materials based on graphene. Researchers have investigated the feasibility of this compound as an intermediate state in the transformation of carbon dioxide into hydrocarbons . Additionally, this compound has been studied for its potential use in the development of novel metal-organic frameworks and covalent organic frameworks .

Mécanisme D'action

The mechanism of action of ethene-1,2-dione involves its highly reactive diradical nature. The compound’s electronic structure allows for intersystem crossing between the triplet and singlet states, leading to its dissociation into carbon monoxide molecules . This transient nature makes this compound a challenging yet intriguing molecule for theoretical and experimental studies.

Comparaison Avec Des Composés Similaires

Ethene-1,2-dione can be compared to other similar compounds, such as glyoxylic acid (H(C=O)COOH) and ethenone (H2C=C=O), which can be thought of as related structures . Additionally, compounds like cyclobutene-1,2-dione and 1,2-bis(3,4-dimethylthiophene) are structurally similar and have been studied for their unique properties

Propriétés

Numéro CAS |

4363-38-6 |

|---|---|

Formule moléculaire |

C2O2 |

Poids moléculaire |

56.02 g/mol |

InChI |

InChI=1S/C2O2/c3-1-2-4 |

Clé InChI |

FONOSWYYBCBQGN-UHFFFAOYSA-N |

SMILES canonique |

C(=C=O)=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)

![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)

amino}benzene](/img/structure/B14147156.png)

![1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14147158.png)

![methyl (2S)-6,6-dimethoxy-2-[[(2S)-4-[[(3S)-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]-4-[[(2S)-1,6,6-trimethoxy-1-oxohexan-2-yl]amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]amino]hexanoate](/img/structure/B14147202.png)